molecular formula C12H12O3 B2835815 1-Oxotetralin-2-acetic acid CAS No. 6742-31-0

1-Oxotetralin-2-acetic acid

Cat. No.: B2835815
CAS No.: 6742-31-0
M. Wt: 204.225
InChI Key: DRYXTNBSASTONM-UHFFFAOYSA-N
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Description

1-Oxotetralin-2-acetic acid is an organic compound with a molecular structure that includes a tetralin ring system fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxotetralin-2-acetic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-(2-carboxyphenyl)acetic acid under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the tetralin ring system followed by oxidation to introduce the ketone functionality.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Oxotetralin-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-hydroxy-2-tetralinacetic acid.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the tetralin ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 1-Hydroxy-2-tetralinacetic acid.

    Substitution: Various substituted tetralin derivatives.

Scientific Research Applications

1-Oxotetralin-2-acetic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-oxotetralin-2-acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.

    2-Oxindole-3-acetic acid: Another compound with a similar structure but different biological activity.

Uniqueness: 1-Oxotetralin-2-acetic acid is unique due to its tetralin ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other acetic acid derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

2-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-4,9H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYXTNBSASTONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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